氟吡甲禾灵

描述

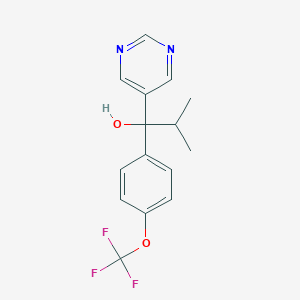

Flurprimidol is a nitrogen-containing heterocyclic compound belonging to the pyrimidine chemical class. It is widely recognized as a plant growth retardant, primarily used in horticultural crops to control plant height by inhibiting the biosynthesis of gibberellins . The compound is known for its effectiveness in reducing internode length, making it a valuable tool for growers aiming to produce compact, high-quality plants .

科学研究应用

Flurprimidol has a wide range of scientific research applications:

作用机制

Target of Action

Flurprimidol is a synthetic inhibitor of Gibberellic Acid (GA) biosynthesis . The primary target of Flurprimidol is the enzymes catalyzing the steps in the GA biosynthetic pathway that involve oxidation of ent-kaurene to ent-kaurenoic acid, a GA precursor . These enzymes are crucial for the production of gibberellins, a group of plant hormones that promote growth and influence various developmental processes.

Mode of Action

Flurprimidol acts by reducing the biosynthesis of gibberellins . It inhibits the enzymes involved in the GA biosynthetic pathway, thereby reducing the production of gibberellins . This leads to a decrease in plant height and internode length .

Biochemical Pathways

The primary biochemical pathway affected by Flurprimidol is the gibberellin biosynthesis pathway . By inhibiting the enzymes involved in this pathway, Flurprimidol reduces the production of gibberellins, leading to a decrease in plant height and internode length .

Pharmacokinetics

Flurprimidol is highly active through plant roots, which lends itself to uniform growth regulation . A high percentage of the Flurprimidol activity remains unmetabolized; 95% of the activity in the xylem, 86% in the phloem, and 75% in the shoot .

Result of Action

The primary result of Flurprimidol’s action is the reduction of plant height and internode length . It effectively inhibits shoot growth, apparently by inhibiting gibberellin synthesis . This leads to more compact plants with vibrant blooms and dark green foliage .

Action Environment

The application environment can affect Flurprimidol’s performance . For example, the timing of trimming events can be related to the efficacy of the Flurprimidol treatment . Additionally, species sensitivity has a substantial influence on the efficacy of a Flurprimidol application .

生化分析

Biochemical Properties

Flurprimidol acts by reducing the biosynthesis of gibberellins . It interacts with enzymes catalyzing the steps in the gibberellic acid (GA) biosynthetic pathway that involve oxidation of ent-kaurene to ent-kaurenoic acid, a GA precursor . The nature of these interactions involves the inhibition of these enzymes, leading to a decrease in gibberellin synthesis .

Cellular Effects

Flurprimidol has a significant impact on various types of cells and cellular processes. It influences cell function by effectively inhibiting shoot growth . This is achieved through its action on the biosynthesis of gibberellins, which are important for promoting cell elongation and division .

Molecular Mechanism

At the molecular level, Flurprimidol exerts its effects through binding interactions with enzymes involved in the gibberellic acid biosynthetic pathway . By inhibiting these enzymes, Flurprimidol reduces the biosynthesis of gibberellins, leading to changes in gene expression related to cell growth and division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flurprimidol change over time. For instance, 35 days after injection of Flurprimidol in 1-year-old apple, 10% had moved into the new shoots, 1.5% into the scion phloem, and 80% remained near the injection site . A high percentage of the activity was unmetabolized Flurprimidol .

Metabolic Pathways

Flurprimidol is involved in the gibberellic acid biosynthetic pathway . It interacts with enzymes catalyzing the steps in this pathway, particularly those involved in the oxidation of ent-kaurene to ent-kaurenoic acid .

Transport and Distribution

Flurprimidol is not highly mobile within plant tissues . After application, a significant amount of Flurprimidol remains near the application site, with only a small percentage moving into new shoots or the phloem .

Subcellular Localization

The subcellular localization of Flurprimidol is not explicitly reported in the literature. Given its role in inhibiting enzymes involved in the gibberellic acid biosynthetic pathway , it can be inferred that Flurprimidol likely localizes to areas where these enzymes are active.

准备方法

Flurprimidol can be synthesized through several methods:

化学反应分析

Flurprimidol undergoes various chemical reactions, including:

Oxidation: Flurprimidol can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: The compound can be reduced to yield various products, often involving the use of reducing agents like sodium borohydride.

Substitution: Flurprimidol can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Flurprimidol is similar to other plant growth retardants such as Ancymidol and Isopyrimol. These compounds share a chiral quaternary carbon atom center, which includes a pyrimidine ring, an alkyl group, a hydroxyl group, and a substituted benzene ring . Flurprimidol is noted for its higher activity and stability compared to Ancymidol, making it a more effective growth retardant .

Similar Compounds

- Ancymidol

- Isopyrimol

- Paclobutrazol

- Uniconazole

Flurprimidol’s unique activity range allows it to control even the most vigorous plant species while providing the proper amount of control for slower-growing crops .

生物活性

Flurprimidol is a plant growth regulator (PGR) that has gained attention for its ability to inhibit gibberellin biosynthesis, thereby affecting plant growth and development. This article provides a detailed overview of the biological activity of flurprimidol, including its mechanisms of action, translocation within plants, and effects on various plant species.

Flurprimidol functions primarily as a gibberellin biosynthesis inhibitor . Gibberellins are hormones that promote stem elongation and seed germination. By inhibiting their synthesis, flurprimidol effectively reduces shoot growth and promotes shorter, more compact plant forms. Research indicates that the application of flurprimidol leads to significant decreases in height increment in treated plants, demonstrating its effectiveness as a growth regulator .

Translocation and Metabolism

Flurprimidol exhibits both foliar and root activity. Studies have shown that after injection into plants, a significant portion of flurprimidol is translocated through the xylem rather than the phloem. For example, in young apple trees injected with 14C-labeled flurprimidol, 99% of the radioactivity was found in the xylem near the injection site shortly after treatment, with only 10% detected in new shoots after 35 days . This indicates that flurprimidol is not highly mobile within plants but remains concentrated near the application site.

Table 1: Translocation of Flurprimidol in Apple Trees

| Time Post-Injection | % Radioactivity in Xylem | % Radioactivity in Phloem | % Radioactivity in New Shoots |

|---|---|---|---|

| Immediately | 99% | <1% | 0% |

| 35 Days | >80% | 1.5% | 10% |

Effects on Plant Growth

Flurprimidol has been shown to significantly reduce various growth parameters in treated plants. In studies involving woody plants, it was observed that treated specimens exhibited shorter internodes and smaller leaf areas compared to untreated controls . The reduction in height and leaf area suggests that flurprimidol can be effectively utilized to manage plant size, especially in ornamental horticulture.

Case Study: Application in Bulb Production

A notable case study involved the use of flurprimidol on Hippeastrum × chmielii bulbs. The results indicated that flurprimidol not only increased the number of new bulblets per original bulb but also enhanced their size. This was attributed to a change in assimilate direction towards bulb development due to restricted gibberellin synthesis .

Residual Activity and Stability

Flurprimidol demonstrates considerable residual activity when applied as a granular formulation. For instance, studies have reported its half-life (DT50) varying significantly based on the medium used—ranging from 6 days in sand to as much as 173 days when applied at greater depths in hardwood bark mulch . This stability allows for prolonged effects on plant growth regulation.

Table 2: Half-Life of Flurprimidol in Different Media

| Medium | Half-Life (DT50) |

|---|---|

| Sand | 6 Days |

| Pine Bark + Sand | 18 Days (5 cm) |

| Hardwood Bark + Sand | 173 Days (10 cm) |

属性

IUPAC Name |

2-methyl-1-pyrimidin-5-yl-1-[4-(trifluoromethoxy)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2/c1-10(2)14(21,12-7-19-9-20-8-12)11-3-5-13(6-4-11)22-15(16,17)18/h3-10,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVZCONIUDBCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC(F)(F)F)(C2=CN=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024108 | |

| Record name | Flurprimidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56425-91-3 | |

| Record name | Flurprimidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56425-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurprimidol [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056425913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurprimidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLURPRIMIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39B8QWM1Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。